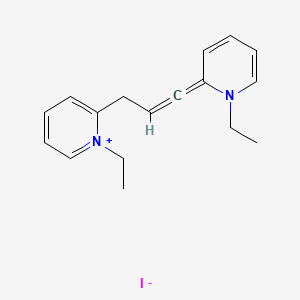
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide is a chemical compound with the molecular formula C17H21IN2. It is a pyridinium salt, which is often used in various chemical reactions and research applications due to its unique structural properties .
Métodos De Preparación
The synthesis of 1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide typically involves the reaction of 1-ethyl-2-pyridone with ethyl iodide in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce the corresponding pyridine derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide can be compared with other similar compounds, such as:
- 1-Ethyl-2-(2-thenylidenemethyl)pyridinium iodide
- 1-Ethyl-2-(4-methylstyryl)pyridinium iodide
- 1-Ethyl-2-(4-methoxystyryl)pyridinium iodide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Propiedades
Número CAS |
21127-43-5 |
|---|---|
Fórmula molecular |
C17H21IN2 |
Peso molecular |
380.27 g/mol |
InChI |
InChI=1S/C17H21N2.HI/c1-3-18-14-7-5-10-16(18)12-9-13-17-11-6-8-15-19(17)4-2;/h5-11,14-15H,3-4,12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HKSZFHBILMYVIR-UHFFFAOYSA-M |
SMILES canónico |
CCN1C=CC=CC1=C=CCC2=CC=CC=[N+]2CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
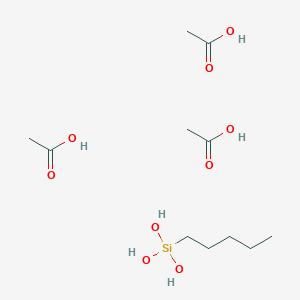
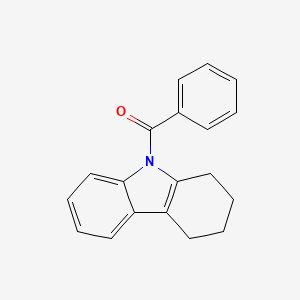
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)




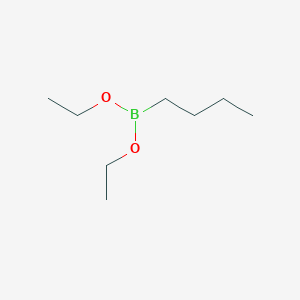
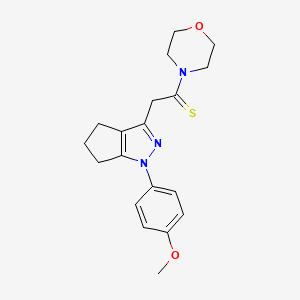
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)

